molecular formula C21H11BrCl2N2O3 B11548937 N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11548937
M. Wt: 490.1 g/mol
InChI Key: FSHFAPWTJRUCNJ-UHFFFAOYSA-N
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Description

(E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and benzodioxole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Benzodioxole Ring: This involves the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Formation of the Benzoxazole Ring: This step involves the condensation of 2,3-dichloroaniline with salicylic acid derivatives under dehydrating conditions.

    Imine Formation: The final step is the condensation of the benzodioxole and benzoxazole intermediates with an aldehyde under basic conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to the activation or inhibition of various cellular pathways, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,3-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its combination of bromine, chlorine, and benzodioxole groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H11BrCl2N2O3

Molecular Weight

490.1 g/mol

IUPAC Name

1-(6-bromo-1,3-benzodioxol-5-yl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C21H11BrCl2N2O3/c22-14-8-19-18(27-10-28-19)6-11(14)9-25-12-4-5-17-16(7-12)26-21(29-17)13-2-1-3-15(23)20(13)24/h1-9H,10H2

InChI Key

FSHFAPWTJRUCNJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC4=C(C=C3)OC(=N4)C5=C(C(=CC=C5)Cl)Cl)Br

Origin of Product

United States

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